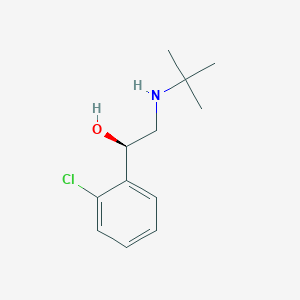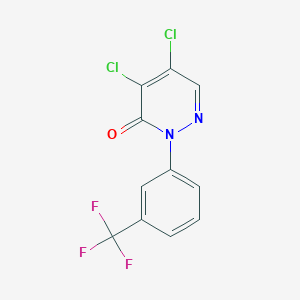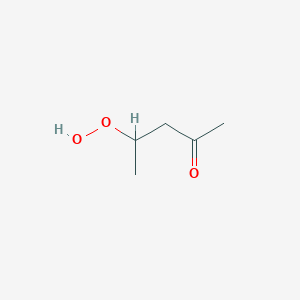
4-Hydroperoxypentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroperoxypentan-2-one, commonly known as HPP, is a highly reactive organic compound that has gained significant attention in the field of organic chemistry. It is a versatile molecule that can undergo various chemical transformations, making it an important intermediate in the synthesis of several valuable compounds.
Mécanisme D'action
The mechanism of action of HPP involves the formation of a highly reactive species called a peroxide intermediate. This intermediate can undergo various chemical transformations, including nucleophilic addition, electrophilic substitution, and radical reactions.
Effets Biochimiques Et Physiologiques
HPP has been shown to exhibit potent antioxidant and anti-inflammatory properties. It has also been demonstrated to have a protective effect against oxidative stress-induced damage in various cell types. HPP has also been shown to have antitumor activity in several cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HPP in lab experiments is its high reactivity, which allows for efficient chemical transformations. However, HPP is also highly unstable and can decompose rapidly, making it difficult to handle and store.
Orientations Futures
There are several potential future directions for research involving HPP. One area of research could focus on the development of new synthetic methodologies using HPP as a key intermediate. Another area of research could involve the investigation of HPP's potential as an antioxidant and anti-inflammatory agent in vivo. Additionally, further studies could explore the potential use of HPP as a therapeutic agent for various diseases, including cancer.
Méthodes De Synthèse
HPP can be synthesized by the reaction of hydrogen peroxide with pentan-2-one in the presence of a catalyst. This reaction results in the formation of HPP as the main product along with other minor products.
Applications De Recherche Scientifique
HPP has been extensively studied for its potential applications in organic synthesis. It has been used as a key intermediate in the synthesis of several bioactive compounds, including natural products and pharmaceuticals. HPP has also been used as a reagent for the selective oxidation of alcohols and amines.
Propriétés
Numéro CAS |
141946-92-1 |
|---|---|
Nom du produit |
4-Hydroperoxypentan-2-one |
Formule moléculaire |
C5H10O3 |
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
4-hydroperoxypentan-2-one |
InChI |
InChI=1S/C5H10O3/c1-4(6)3-5(2)8-7/h5,7H,3H2,1-2H3 |
Clé InChI |
BOKMIGXVNYNOOE-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C)OO |
SMILES canonique |
CC(CC(=O)C)OO |
Synonymes |
2-Pentanone, 4-hydroperoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



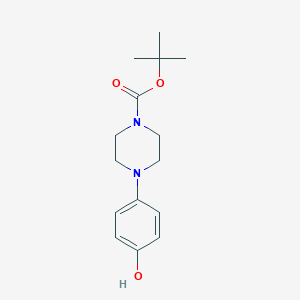
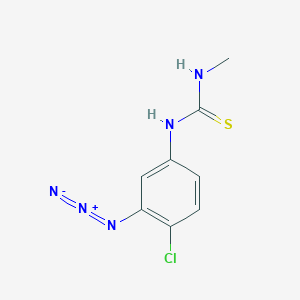
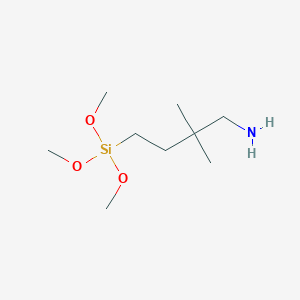
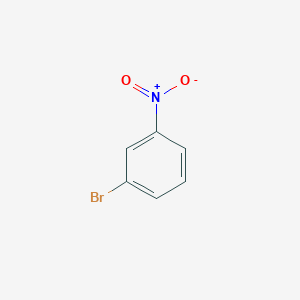
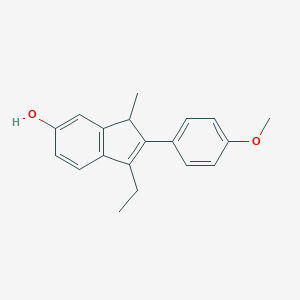
![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)
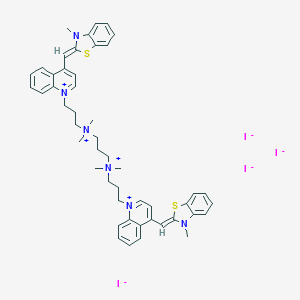
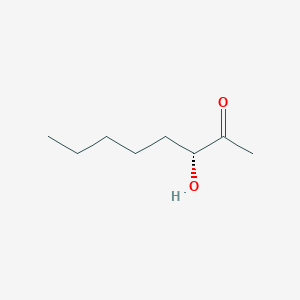
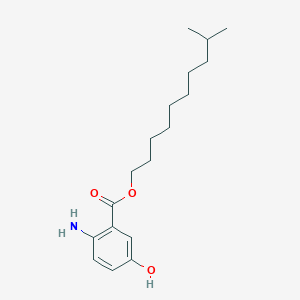
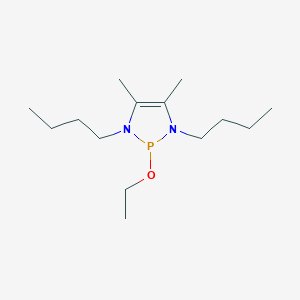
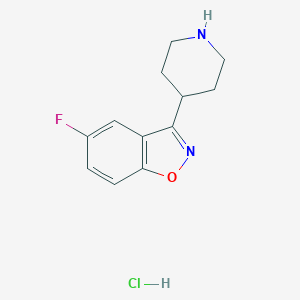
![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)
